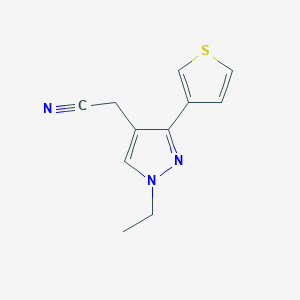

2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile

Description

2-(1-Ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile is a heterocyclic compound featuring a pyrazole core substituted with an ethyl group at the N1 position, a thiophen-3-yl group at the C3 position, and an acetonitrile moiety at the C4 position. This structure combines aromatic heterocycles (pyrazole and thiophene) with a nitrile functional group, which confers unique electronic and steric properties.

Properties

IUPAC Name |

2-(1-ethyl-3-thiophen-3-ylpyrazol-4-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3S/c1-2-14-7-9(3-5-12)11(13-14)10-4-6-15-8-10/h4,6-8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLIKSOTTWITDKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C2=CSC=C2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential as biologically active compounds. They have shown a variety of biological effects, suggesting that they interact with multiple targets.

Mode of Action

It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes. The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Thiophene derivatives have been associated with a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties. These effects suggest that these compounds may interact with and influence multiple biochemical pathways.

Biological Activity

2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer activities, supported by case studies and research findings.

- Molecular Formula : CHNS

- Molecular Weight : 234.32 g/mol

- CAS Number : 2097971-20-3

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit potent antimicrobial properties. A study evaluated various derivatives against common pathogens:

- Minimum Inhibitory Concentration (MIC) : The most active derivatives showed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Efficacy of Pyrazole Derivatives

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 7b | 0.25 | Staphylococcus epidermidis |

Anti-inflammatory Activity

The compound has shown potential in reducing inflammation through various mechanisms. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. Studies have demonstrated that these compounds can significantly lower inflammatory markers in animal models.

Anticancer Potential

Emerging research suggests that compounds containing the pyrazole moiety may possess anticancer properties. In vitro studies have indicated that certain derivatives can induce apoptosis in cancer cells while sparing normal cells . The specific mechanisms involve the inhibition of cell proliferation and the induction of cell cycle arrest.

Study on Thieno[2,3-c]pyrazole Compounds

A study published in the Bulgarian Chemical Communications highlighted the biological activity of thieno[2,3-c]pyrazole compounds, which share structural similarities with our compound of interest. These compounds exhibited a broad spectrum of biological activities, including antimicrobial and antioxidant effects .

Erythrocyte Protection Study

Another significant study evaluated the protective effects of thieno[2,3-c]pyrazole compounds against toxic substances in fish erythrocytes. The results showed that these compounds could mitigate oxidative damage caused by pollutants, suggesting potential applications in environmental toxicology .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent. Its structure suggests that it may exhibit biological activity related to anti-inflammatory and anticancer properties.

Case Study: Anticancer Activity

A study demonstrated that derivatives of pyrazole compounds, including those similar to 2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile, showed promising anticancer activity against various cancer cell lines. The mechanism was attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can be utilized to synthesize more complex molecules, including pharmaceuticals and agrochemicals.

Data Table: Synthetic Routes Involving the Compound

Agricultural Chemistry

Research indicates that the compound may have applications in developing new agrochemicals, specifically as a pesticide or herbicide. Its thiophene moiety is known for enhancing the biological activity of such compounds.

Case Study: Pesticidal Activity

A recent study evaluated the efficacy of thiophene-containing pyrazole derivatives against common agricultural pests. Results showed a significant reduction in pest populations, indicating potential for use in crop protection strategies .

Comparison with Similar Compounds

Compound 3a : 2-(5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-4-oxothiazolidin-2-ylidene)acetonitrile

- Key Differences: Replaces the ethyl and thiophene substituents with phenyl groups and introduces a thiazolidinone ring.

- Properties: Exhibits antimicrobial activity, with reported efficacy against bacterial strains (e.g., E. coli).

Compound 3b : 2-(4-Oxo-5-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)thiazolidin-2-ylidene)acetonitrile

- Key Differences : Incorporates a p-tolyl group at C3 of the pyrazole and a phenyl group at N1.

- Properties : Increased steric bulk from the p-tolyl group may reduce reactivity in coupling reactions compared to the thiophene-containing target compound .

Heterocyclic Derivatives with Nitrile Groups

2-((5-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetonitrile (, Compound 2)

- Structure : Features a 1,3,4-oxadiazole ring instead of pyrazole, with a trifluoromethyl group and methyl substitution.

- Physicochemical Data :

2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile ()

- Structure : Replaces the pyrazole-thiophene system with an azetidine ring and sulfonyl group.

- Application : Used in JAK inhibitor synthesis. The sulfonyl group enhances metabolic stability but may reduce membrane permeability compared to the target compound’s nitrile group .

Positional Isomers and Substitution Effects

2-(1-(Prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetonitrile ()

- Key Difference : Thiophen-2-yl substituent (vs. thiophen-3-yl in the target compound).

Research Implications

- Synthetic Flexibility: The target compound’s pyrazole-thiophene-acetonitrile framework allows for diverse functionalization, as seen in analogs like 3a–b (thiazolidinone derivatives) and JAK inhibitor precursors (azetidine systems) .

- Physical Properties : Substituents like trifluoromethyl () or sulfonyl () groups significantly alter melting points and solubility, guiding material design .

Preparation Methods

Condensation Reactions to Form Pyrazole Precursors

A common approach to synthesize thiophene-substituted pyrazoles involves condensation reactions between hydrazines and β-dicarbonyl compounds or their equivalents. For example, the preparation of 2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acetonitrile analogs has been achieved by condensing ethyl hydrazine derivatives with thiophene-substituted β-keto nitriles or related substrates. This method can be adapted for the thiophen-3-yl analog by selecting the appropriate thiophene precursor (3-substituted instead of 2-substituted).

Multicomponent Reactions (MCRs)

Detailed Preparation Methodology

Stepwise Synthesis Outline

Synthesis of Thiophene-3-yl Substituted β-Ketonitrile Intermediate

- Starting from 3-bromothiophene or 3-formylthiophene, a Knoevenagel condensation with malononitrile can yield thiophene-3-yl substituted nitrile intermediates.

- Alternatively, a coupling reaction to introduce the thiophene-3-yl moiety onto a β-ketonitrile scaffold.

Formation of the Pyrazole Ring

- Condensation of the above intermediate with ethyl hydrazine or ethyl hydrazide derivatives under reflux in ethanol or other suitable solvents.

- This step forms the pyrazole ring with the ethyl group at N1 and the thiophen-3-yl substituent at C3.

Introduction of the Acetonitrile Group at C4

- The acetonitrile moiety can be introduced by using β-ketonitrile precursors or by functional group transformations post-pyrazole formation.

- Alternative methods include direct substitution reactions or cyanoalkylation on the pyrazole ring.

Reaction Conditions and Yields

- Typical solvents: Ethanol, methanol, or anhydrous organic solvents.

- Catalysts: Basic catalysts such as piperidine or triethylamine are often used to facilitate condensation.

- Temperature: Reflux conditions (around 78°C for ethanol) for several hours (4-12 h) are common.

- Purification: Column chromatography or recrystallization yields pure products.

Comparative Analysis of Structural Analogs and Their Preparation

Research Findings and Characterization Data

- Spectroscopic Analysis: The synthesized compounds typically exhibit characteristic ^1H NMR signals for pyrazole protons, ethyl substituents, and thiophene aromatic protons. The nitrile carbon appears in ^13C NMR around 115-120 ppm.

- Yields: Reported yields for related compounds range from 70% to 85%, indicating efficient synthetic protocols.

- Purity and Structural Confirmation: Single crystal X-ray diffraction and high-resolution mass spectrometry confirm the molecular structure and purity.

Summary Table: Preparation Parameters

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Thiophene-3-yl β-ketonitrile synthesis | 3-bromothiophene, malononitrile, base | Reflux in ethanol, 6-8 h | 75-80 | Knoevenagel condensation |

| Pyrazole ring formation | Ethyl hydrazine, β-ketonitrile intermediate | Reflux in ethanol, basic catalyst, 8-12 h | 70-85 | Condensation and cyclization |

| Acetonitrile group introduction | Via β-ketonitrile or cyanoalkylation | Variable, reflux or room temp | 70-80 | Depending on precursor availability |

Q & A

Q. What are the common synthetic routes for preparing 2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile, and what methodological considerations are critical for optimizing yield?

The synthesis typically involves cyclocondensation of substituted pyrazole precursors with acetonitrile derivatives. Key steps include:

- Using hydrazine hydrate in dioxane for pyrazole ring formation, as seen in similar thiophene-pyrazole hybrids .

- Optimizing reaction time and temperature to avoid side products (e.g., over-alkylation).

- Purification via column chromatography with ethyl acetate/hexane gradients. Yield improvements (e.g., ~27–45%) depend on stoichiometric control of the ethyl and thiophen-3-yl substituents .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- NMR Spectroscopy : and NMR identify substituent effects (e.g., thiophene protons at δ 7.2–7.5 ppm, pyrazole CH at δ 8.1–8.3 ppm). Anomalies in splitting patterns may arise from hindered rotation in the pyrazole-thiophene linkage .

- HRMS : Confirm molecular weight (e.g., calculated vs. observed [M+H]) with <2 ppm error .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving ambiguities in bond angles and torsional strain from the ethyl group .

Q. What solvent systems and chromatographic methods are suitable for isolating this compound?

- Polar aprotic solvents (e.g., DMF, dioxane) enhance solubility during synthesis.

- Reverse-phase HPLC with C18 columns (acetonitrile/water + 0.1% TFA) resolves acetonitrile derivatives from byproducts. Monitor purity via UV-Vis at 254 nm .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data between synthetic batches?

Contradictions often stem from:

- Rotameric equilibria : Dynamic NMR at variable temperatures (e.g., 25–60°C) can reveal conformational changes in the ethyl-thiophene moiety .

- Residual solvents : Use deuterated solvents (e.g., DMSO-d) and ensure complete drying to eliminate solvent peak interference .

Q. What computational strategies are recommended for modeling the compound’s electronic structure and reactivity?

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO/LUMO), aiding in understanding nucleophilic attack sites at the nitrile group .

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., 11β-HSD1 enzyme), leveraging the pyrazole-thiophene scaffold’s π-π stacking potential .

Q. How should researchers design experiments to analyze trace impurities in the compound?

- LC-MS/MS : Detect impurities at ppm levels using multiple reaction monitoring (MRM). For example, monitor m/z transitions specific to azetidine or pyrrolidine byproducts .

- Forced Degradation Studies : Expose the compound to heat, light, and humidity to identify degradation pathways. Use QbD principles to correlate impurity profiles with reaction conditions .

Q. What crystallographic challenges arise when resolving this compound’s structure, and how can SHELX parameters be adjusted?

- Disorder in the Ethyl Group : Apply SHELXL’s PART instruction to model disordered atoms. Refine anisotropic displacement parameters (ADPs) to reduce R-factor errors (<5%) .

- Twinned Crystals : Use HKLF 5 format in SHELXL to handle twinning ratios detected via PLATON’s TWINCHECK .

Q. How does the thiophen-3-yl substituent influence the compound’s photophysical properties?

- UV-Vis Spectroscopy : The thiophene’s extended conjugation shifts λ to ~290 nm. Compare with phenyl-substituted analogs to quantify bathochromic shifts .

- Fluorescence Quenching : Assess solvent polarity effects; acetonitrile’s nitrile group may enhance Stokes shift in polar aprotic media .

Q. What strategies mitigate toxicity risks during in vitro biological assays?

- Cytotoxicity Screening : Use MTT assays on HEK293 cells at concentrations ≤10 μM. Pre-treat with glutathione to neutralize reactive nitrile metabolites .

- Environmental Safety : Follow OECD guidelines for aquatic toxicity testing (e.g., Daphnia magna LC), given the compound’s potential hazards to aquatic life .

Q. How can researchers leverage structural analogs to infer SAR for this compound?

- Substituent Swapping : Replace the ethyl group with methyl or isopropyl to study steric effects on bioactivity. For example, trifluoromethyl analogs show enhanced metabolic stability .

- Heterocycle Replacement : Substitute thiophene with furan or pyridine to evaluate electronic effects on target binding (e.g., IC shifts in enzyme inhibition assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.